molecular formula C6H10O4 B013577 d-Galactal CAS No. 21193-75-9

d-Galactal

Cat. No.: B013577
CAS No.: 21193-75-9
M. Wt: 146.14 g/mol
InChI Key: YVECGMZCTULTIS-UHFFFAOYSA-N
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Description

d-Galactal: is a glycal derived from d-galactopyranose. Glycals are unsaturated sugar derivatives characterized by a double bond between the anomeric carbon atom and the adjacent carbon atom. This compound is a six-carbon sugar, specifically an aldohexose, and is naturally occurring in some plants and algae. It has gained importance in the scientific community due to its unique properties and versatility in various chemical reactions .

Mechanism of Action

Target of Action

d-Galactal primarily targets the enzyme β-galactocerebrosidase (GALC) . GALC is involved in the catabolism of glycosphingolipids, which are ubiquitous components of mammalian cell membranes . Deficiencies in GALC can lead to Krabbe disease, a genetic disorder characterized by widespread demyelination and rapid, fatal neurodegeneration . Another target of this compound is the galectin-8 N-terminal domain (galectin-8N) , a carbohydrate-binding protein that plays a crucial role in tumor progression and metastasis, antibacterial autophagy, modulation of the immune system, and bone remodeling .

Mode of Action

This compound interacts with its targets by binding to them. For instance, it binds to GALC, forming a short-lived enzyme-substrate complex . This interaction leads to conformational changes accompanying the catalytic steps . In the case of galectin-8N, this compound derivatives have been identified as selective ligands for this target . The interaction involves orbital overlap between a NH LUMO of Arg45 with electron-rich HOMOs of the olefin and O4 of the this compound .

Biochemical Pathways

This compound affects the Leloir pathway , which is involved in galactose metabolism . This pathway includes enzymes such as galactose-1-phosphate uridyltransferase and galactokinase . This compound, as a non-metabolizable glucose analog, inhibits the AF biosynthesis pathway by suppressing the expression of AF biosynthetic genes .

Pharmacokinetics

It is known that this compound is a non-metabolizable glucose analog

Result of Action

The molecular effects of this compound’s action include the inhibition of the AF biosynthesis pathway and the suppression of the expression of AF biosynthetic genes . At the cellular level, this compound derivatives have been shown to reduce the secretion of the proinflammatory cytokines interleukin-6 (IL-6) and IL-8 in a dose-dependent manner .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other molecules in the environment. For instance, the presence of small molecules that bind to and stabilize the defective enzyme in the endoplasmic reticulum can facilitate its delivery to the site of action, such as the lysosome . .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Traditional Methods: d-Galactal can be synthesized through elimination reactions.

    Azidochrolination Reaction: This method involves the preparation of 2-azido-3,4,6-tri-O-acetyl-2-deoxy-d-galactopyranosyl chloride from 3,4,6-tri-O-acetyl-d-galactal.

Industrial Production Methods: Industrial production of this compound often involves continuous flow chemistry techniques to ensure scalability and safety. For example, the azidophenylselenylation of 3,4,6-tri-O-acetyl-d-galactal is performed at room temperature using continuous flow chemistry, which minimizes side products and enhances yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of d-Galactal: this compound is unique due to its specific structure and reactivity, which allows for the formation of a wide range of carbohydrate derivatives. Its ability to participate in regio- and stereoselective transformations makes it a valuable tool in organic synthesis and carbohydrate chemistry .

Properties

IUPAC Name

2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVECGMZCTULTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C(C1O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name glucal
Source Wikipedia
URL https://en.wikipedia.org/wiki/Glucal
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864381
Record name 1,5-Anhydro-2-deoxyhex-1-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21193-75-9
Record name 1,5-Anhydro-2-deoxy-D-lyxo-hex-1-enitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021193759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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